Antitubercular Activity of Methyl D-Glucuronate Derivatives Comparable to Isoniazid
Methyl D-glucuronate and its simplest derivatives have been shown to exhibit high antitubercular activity comparable to that of isoniazid, a first-line antitubercular drug [1]. While the study evaluates multiple derivatives rather than the parent methyl ester alone, the activity of these glucuronic acid-derived compounds establishes the scaffold as a viable starting point for antimycobacterial drug development.
| Evidence Dimension | Antitubercular activity |
|---|---|
| Target Compound Data | High antitubercular activity (simplest derivatives of glucuronic acid) |
| Comparator Or Baseline | Isoniazid (isonicotinic acid hydrazide, first-line antitubercular agent) |
| Quantified Difference | Activity described as 'comparable with the activity of isoniazid' |
| Conditions | Synthetic derivatives of methyl D-glucopyranuronate evaluated for antitubercular, antimicrobial, and hemolytic activities in vitro |
Why This Matters
This evidence positions methyl D-glucuronate derivatives as promising antitubercular lead scaffolds with activity comparable to a clinically established standard, supporting procurement for anti-infective drug discovery programs.
- [1] Belenok MG, Andreeva OV, Garifullin BF, et al. Synthesis and Antitubercular, Antimicrobial, and Hemolytic Activity of Methyl D-Glucopyranuronate and Its Simplest Derivatives. Russian Journal of General Chemistry. 2017;87(12):2890-2896. View Source
